molecular formula C16H19N5O2S B6982988 3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile

3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile

Cat. No.: B6982988
M. Wt: 345.4 g/mol
InChI Key: SQMMLZXOTHERTL-UHFFFAOYSA-N
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Description

3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a benzonitrile group

Properties

IUPAC Name

3-[methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-19(14-5-3-4-13(10-14)11-17)15-7-9-21(12-15)24(22,23)16-6-8-18-20(16)2/h3-6,8,10,15H,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMMLZXOTHERTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CCC(C2)N(C)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile typically involves multiple steps, starting with the preparation of the pyrazole and pyrrolidine intermediates. The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction conditions to control the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrazole or pyrrolidine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile involves its interaction with specific molecular targets. The pyrazole and pyrrolidine moieties can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyrazol-3-yl)sulfonylpyrrolidine: Similar structure but lacks the benzonitrile group.

    3-(2-Methylpyrazol-3-yl)pyrrolidine: Lacks the sulfonyl group.

    Benzonitrile derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, may enhance its reactivity and potential as a pharmaceutical agent.

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